molecular formula C23H24N2O3 B2595373 5-Phenylmethoxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one CAS No. 898441-68-4

5-Phenylmethoxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one

Cat. No.: B2595373
CAS No.: 898441-68-4
M. Wt: 376.456
InChI Key: PORJMNFPRREIQA-UHFFFAOYSA-N
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Description

5-Phenylmethoxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one is a useful research compound. Its molecular formula is C23H24N2O3 and its molecular weight is 376.456. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

  • Pyranopyrazole derivatives, closely related to the queried compound, have been shown to be effective corrosion inhibitors. A study highlighted the corrosion inhibition performance of similar compounds for mild steel in HCl solution, using gravimetric, electrochemical, and DFT studies (Yadav et al., 2016).

Electrochemical Synthesis

  • Electrochemical oxidation studies of catechol derivatives in the presence of pyrazolone, a compound structurally akin to the query, were conducted. This research suggests potential applications in the synthesis of organic compounds using green methods (Zhad et al., 2012).

Antiproliferative Activity

  • Pyrazole-beta-diketone dihalotin(IV) compounds, which share a structural motif with the queried compound, have shown in vitro antiproliferative activity on melanoma cell lines. This implies potential applications in cancer research and treatment (Pettinari et al., 2006).

Synthetic Applications

  • Research on 4-Ethoxymethylene-2-phenyl-5(4H)-oxazolene, a similar compound, shows its utility as a synthon for the synthesis of 2H-Pyran-2-ones, indicating its relevance in organic synthesis (Kočevar et al., 1992).

Dyeing Performance

  • A study on 4-Hydroxymethyl-2-pyrazolin-5-one, structurally related to the queried compound, was used for preparing new dyes for polyester fabrics, suggesting applications in the textile industry (Metwally et al., 2008).

Bacterial Metabolism

  • A research paper examined how bacteria metabolize Pyrazon compounds, including those with hydroxymethyl groups, indicating the potential use of such compounds in studying bacterial processes (Frenne et al., 1974).

Anti-Inflammatory Drugs

  • Pyrazolo[1,5-a]pyrimidines, which share structural features with the query, were synthesized to study their anti-inflammatory properties. This suggests potential applications in pharmaceuticals for anti-inflammatory treatments (Auzzi et al., 1983).

Antiviral Activity

  • Research on 4-Homopyrazofurin and an acyclic analogue, compounds related to the query, indicates their potential in antiviral applications. However, the study found no significant antiviral activity against a range of viruses, which is informative for further drug development (Sauer et al., 1993).

Organometallic Chemistry

  • Studies on Group 6 metal carbonyl complexes containing pyrazole ligands, structurally akin to the queried compound, show applications in organometallic chemistry and potential catalytic applications (Tang et al., 2002).

Cancer Research

  • A class of pyrazolo[4,3-h]quinazoline derivatives demonstrated potential as selective Polo-like kinase 1 inhibitors, suggesting their use in cancer research and treatment (Beria et al., 2010).

Mechanism of Action

Properties

IUPAC Name

5-phenylmethoxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c26-22-15-21(27-18-23(22)28-17-19-7-3-1-4-8-19)16-24-11-13-25(14-12-24)20-9-5-2-6-10-20/h1-10,15,18H,11-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORJMNFPRREIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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